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Compound Name: ) )
ylsulfonyl)phenylboronic acid

cat. No.: B1520666

An In-Depth Technical Guide to 4-(Azetidin-1-ylsulfonyl)phenylboronic Acid: Properties,
Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of 4-(azetidin-1-
ylsulfonyl)phenylboronic acid, a specialized chemical building block with significant
applications in modern drug discovery and development. We will explore its fundamental
physicochemical properties, outline a robust synthetic pathway, and detail its primary
application in palladium-catalyzed cross-coupling reactions. Furthermore, we will delve into its
advanced role as a key fragment in the burgeoning field of Targeted Protein Degradation
(TPD). This document is intended for researchers, medicinal chemists, and drug development
professionals seeking to leverage this versatile reagent in their synthetic and therapeutic
programs.

Introduction: A Molecule of Strategic Importance

The integration of a boronic acid functional group into small molecules has revolutionized
medicinal chemistry, culminating in blockbuster drugs like the proteasome inhibitor bortezomib.
[1] Boronic acids are exceptionally versatile intermediates, most renowned for their role in the
Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable
efficiency and functional group tolerance.[2]
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4-(Azetidin-1-ylsulfonyl)phenylboronic acid (Figure 1) is a sophisticated derivative that
combines three key structural motifs of high value in contemporary drug design:

e An arylboronic acid, enabling facile incorporation into diverse scaffolds via Suzuki coupling.

¢ A sulfonamide linker, a common isostere for amides and esters that often imparts favorable
physicochemical properties and can participate in critical hydrogen bonding interactions with
biological targets.[3]

o Astrained azetidine ring, a desirable four-membered saturated heterocycle that offers a rigid,
three-dimensional exit vector, improving properties like metabolic stability and aqueous
solubility compared to larger cyclic amines.[4]

Notably, this compound is classified as a "Protein Degrader Building Block,"[5] positioning it at
the forefront of innovative therapeutic modalities like Proteolysis-Targeting Chimeras
(PROTACS).

Physicochemical Properties and Characterization

The precise identity and purity of any chemical reagent are paramount for reproducible and
successful experimentation. The key properties of 4-(azetidin-1-ylsulfonyl)phenylboronic
acid are summarized in Table 1.

Property Value Source(s)

Molecular Formula CoH12BNO4S [5][6]

Molecular Weight 241.07 g/mol [6]

CAS Number 871329-68-9 [5]

Appearance White to off-white solid Inferred from supplier data
Typical Purity >96% [5]

Standard characterization for this compound would involve *H NMR, 13C NMR, and mass
spectrometry to confirm its structure and purity, along with HPLC to assess the purity profile.
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Synthesis and Purification: A Proposed Pathway

While numerous patents describe the synthesis of related azetidinone and boronic acid
compounds, a specific, published protocol for this exact molecule is not readily available.[7][8]
[9] However, a robust and logical synthetic route can be constructed from well-established
organometallic and sulfonamide chemistry. The proposed three-step synthesis is outlined
below.

Diagram: Proposed Synthetic Pathway
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Caption: Proposed three-step synthesis of the target compound from commercial starting
materials.

Experimental Protocol: Proposed Synthesis
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Disclaimer: This is a proposed protocol and must be adapted and optimized under proper
laboratory safety conditions by qualified personnel.

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)azetidine

To a stirred solution of azetidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane
(DCM, ~0.2 M) at 0°C, add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq.) in DCM
dropwise.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.
e Monitor the reaction for completion by TLC or LC-MS.

o Upon completion, wash the reaction mixture sequentially with 1M HCI, saturated NaHCOs
solution, and brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced

pressure.

» Purify the crude product by silica gel column chromatography to yield the desired
sulfonamide.

o Causality Note: Triethylamine is a hon-nucleophilic base used to quench the HCI
byproduct of the sulfonylation reaction, driving the equilibrium towards the product.

Step 2 & 3: Borylation via Lithium-Halogen Exchange

o Dissolve the purified 1-((4-bromophenyl)sulfonyl)azetidine (1.0 eq.) in anhydrous
tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (e.g., Argon) and cool the solution
to -78°C.

e Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the
temperature at -78°C. Stir for 1 hour.

o Causality Note: The extremely low temperature is critical to prevent side reactions and
ensure the stability of the highly reactive aryllithium intermediate.
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o Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the
temperature at -78°C.

 After the addition is complete, allow the mixture to slowly warm to room temperature and stir
for 4 hours.

e Cool the reaction to 0°C and quench by the slow addition of 2M aqueous HCI. Stir vigorously
for 1 hour to hydrolyze the borate ester.

o Separate the layers and extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate
under reduced pressure.

e The crude boronic acid can be purified by recrystallization or by performing a pH-adjusted
extraction.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to
introduce the 4-(azetidin-1-ylsulfonyl)phenyl moiety into a target molecule. This reaction is a
cornerstone of modern synthetic chemistry for its reliability and broad substrate scope.[10]

Diagram: Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Cross-Coupling
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» Reagent Preparation: In a reaction vessel, combine the aryl halide (e.g., aryl bromide or
iodide, 1.0 eq.), 4-(azetidin-1-ylsulfonyl)phenylboronic acid (1.2-1.5 eq.), and a suitable
base (e.g., K2COs, Cs2C0s3, or KsPOa4, 2.0-3.0 eq.).

o Causality Note: The base is crucial for activating the boronic acid, forming a more
nucleophilic boronate species which is required for the transmetalation step.[10] The
choice of base can significantly impact reaction efficiency depending on the substrates.

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Clz, 1-5 mol%) and, if
necessary, a supporting ligand.

e Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or
toluene). Degas the reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen)
through it for 15-30 minutes.

o Causality Note: Oxygen must be rigorously excluded as it can oxidize the active Pd(0)
catalyst to an inactive Pd(ll) state, halting the catalytic cycle.

e Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the
starting material is consumed, as monitored by TLC or LC-MS.

o Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl
acetate), and wash with water and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa, filter, concentrate, and purify the
residue by silica gel chromatography to obtain the final biaryl product.

Advanced Application in Targeted Protein
Degradation (TPD)

The designation of this molecule as a "Protein Degrader Building Block” points to its use in
constructing PROTACSs.[5] PROTACSs are heterobifunctional molecules that induce the
degradation of a specific Protein of Interest (POI) by hijacking the cell's natural ubiquitin-
proteasome system.[3][11] They consist of a ligand for the POI and a ligand for an E3 ubiquitin
ligase, joined by a chemical linker.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1520666?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11011670/
https://www.fishersci.co.uk/store/msds?partNumber=15409867&productDescription%3D1GR+4-%281-Azetidinylsulfonyl%29benzeneboronic+acid%2C+96%25+1g&countryCode=GB&language=en
https://www.researchgate.net/publication/365753361_Destruction_with_a_Purpose_Targeted_Protein_Degradation_in_Drug_Discovery
https://static.cymitquimica.com/products/10/pdf/sds-F691650.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diagram: PROTAC Mechanism of Action
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Caption: The PROTAC induces proximity between a target protein and an E3 ligase, leading to
ubiquitination and degradation.

The 4-(azetidin-1-ylsulfonyl)phenylboronic acid fragment is valuable in this context for
several reasons:

o Linker Component: Following Suzuki coupling, it becomes part of the PROTAC linker. The
sulfonamide and azetidine groups can provide rigidity and defined vectors, which are critical
for achieving the correct orientation in the ternary complex (POI-PROTAC-E3).

o Fragment-Based Discovery: The sulfonamide motif is present in known "molecular glue"
degraders like indisulam, which recruits proteins to the DCAF15 E3 ligase substrate
receptor.[1][3] This suggests that the azetidinylsulfonamide fragment itself could be used in
fragment-based screening campaigns to identify novel binders for other E3 ligases, thereby
expanding the toolbox for TPD.

Handling, Storage, and Safety

As a professional-grade laboratory chemical, 4-(azetidin-1-ylsulfonyl)phenylboronic acid
must be handled with appropriate care.
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e Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye
irritant (H319), and may cause respiratory irritation (H335).[6]

» Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN
166 standard), and a lab coat.[6] Use in a well-ventilated area or a chemical fume hood. For
weighing or generating dust, respiratory protection is required.[6]

o Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash
hands thoroughly after handling.

o Storage: Store in a tightly closed container in a dry, well-ventilated place. Boronic acids can
be sensitive to moisture and may undergo slow decomposition (deboronation) over time, so
storage in a desiccator is recommended for long-term stability.

o First Aid:

[¢]

IF ON SKIN: Wash with plenty of soap and water.[6]

[e]

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

[e]

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

o

IF SWALLOWED: Immediately call a POISON CENTER or doctor.

Conclusion and Future Outlook

4-(Azetidin-1-ylsulfonyl)phenylboronic acid is more than a simple synthetic intermediate; it
is a strategically designed building block that addresses several key demands of modern
medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura reaction allows for its
seamless integration into complex molecular architectures. More importantly, its structural
components are highly relevant to the design of next-generation therapeutics, particularly in the
rapidly advancing field of targeted protein degradation. As researchers continue to explore new
E3 ligases and expand the scope of "undruggable" targets, versatile and well-characterized
fragments like this will be indispensable tools in the quest for novel medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1520666?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8013866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8013866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9573645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9573645/
https://www.researchgate.net/publication/365753361_Destruction_with_a_Purpose_Targeted_Protein_Degradation_in_Drug_Discovery
https://www.calpaclab.com/4-azetidin-1-ylsulfonyl-phenylboronic-acid-min-96-1-gram/ala-a187339-1g
https://www.fishersci.co.uk/store/msds?partNumber=15409867&productDescription%3D1GR+4-%281-Azetidinylsulfonyl%29benzeneboronic+acid%2C+96%25+1g&countryCode=GB&language=en
https://patents.google.com/patent/EP0255278B1/en
https://patents.google.com/patent/US6207822B1/en
https://patents.google.com/patent/US6207822B1/en
https://patentimages.storage.googleapis.com/87/28/4d/4ec4e88986e596/EP0234484B1.pdf
https://www.mdpi.com/1422-0067/23/18/10328
https://pmc.ncbi.nlm.nih.gov/articles/PMC11011670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11011670/
https://static.cymitquimica.com/products/10/pdf/sds-F691650.pdf
https://www.benchchem.com/product/b1520666#4-azetidin-1-ylsulfonyl-phenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1520666#4-azetidin-1-ylsulfonyl-phenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1520666#4-azetidin-1-ylsulfonyl-phenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1520666#4-azetidin-1-ylsulfonyl-phenylboronic-acid-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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